molecular formula C21H25N3O2S B14167837 2-[(7,7-Dimethyl-2-phenyl-5,8-dihydropyrano[4,3-d]pyrimidin-4-yl)sulfanyl]-1-pyrrolidin-1-ylethanone CAS No. 573933-30-9

2-[(7,7-Dimethyl-2-phenyl-5,8-dihydropyrano[4,3-d]pyrimidin-4-yl)sulfanyl]-1-pyrrolidin-1-ylethanone

Cat. No.: B14167837
CAS No.: 573933-30-9
M. Wt: 383.5 g/mol
InChI Key: UYCRZRCICVVGIC-UHFFFAOYSA-N
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Description

2-[(7,7-Dimethyl-2-phenyl-5,8-dihydropyrano[4,3-d]pyrimidin-4-yl)sulfanyl]-1-pyrrolidin-1-ylethanone is a complex organic compound that features a pyrano[4,3-d]pyrimidine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(7,7-Dimethyl-2-phenyl-5,8-dihydropyrano[4,3-d]pyrimidin-4-yl)sulfanyl]-1-pyrrolidin-1-ylethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrano[4,3-d]pyrimidine Core: This step involves the condensation of appropriate starting materials, such as 2-aminopyrimidine and a suitable aldehyde, under acidic or basic conditions to form the pyrano[4,3-d]pyrimidine core.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol or disulfide reacts with the pyrano[4,3-d]pyrimidine intermediate.

    Attachment of the Pyrrolidin-1-ylethanone Moiety: This step involves the reaction of the intermediate with a pyrrolidine derivative, typically under basic conditions, to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(7,7-Dimethyl-2-phenyl-5,8-dihydropyrano[4,3-d]pyrimidin-4-yl)sulfanyl]-1-pyrrolidin-1-ylethanone can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrano[4,3-d]pyrimidine core can be reduced under specific conditions to form dihydropyrimidine derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl or pyrrolidine moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-[(7,7-Dimethyl-2-phenyl-5,8-dihydropyrano[4,3-d]pyrimidin-4-yl)sulfanyl]-1-pyrrolidin-1-ylethanone has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Material Science: It is explored for its potential use in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(7,7-Dimethyl-2-phenyl-5,8-dihydropyrano[4,3-d]pyrimidin-4-yl)sulfanyl]-1-pyrrolidin-1-ylethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(7,7-Dimethyl-2-phenyl-5,8-dihydropyrano[4,3-d]pyrimidin-4-yl)sulfanyl]-1-piperidin-1-ylethanone
  • 2-[(7,7-Dimethyl-2-phenyl-5,8-dihydropyrano[4,3-d]pyrimidin-4-yl)sulfanyl]-1-morpholin-1-ylethanone

Uniqueness

2-[(7,7-Dimethyl-2-phenyl-5,8-dihydropyrano[4,3-d]pyrimidin-4-yl)sulfanyl]-1-pyrrolidin-1-ylethanone is unique due to its specific combination of structural features, which confer distinct chemical and biological properties. Its pyrrolidine moiety, in particular, differentiates it from similar compounds and may contribute to its unique activity profile.

Properties

CAS No.

573933-30-9

Molecular Formula

C21H25N3O2S

Molecular Weight

383.5 g/mol

IUPAC Name

2-[(7,7-dimethyl-2-phenyl-5,8-dihydropyrano[4,3-d]pyrimidin-4-yl)sulfanyl]-1-pyrrolidin-1-ylethanone

InChI

InChI=1S/C21H25N3O2S/c1-21(2)12-17-16(13-26-21)20(27-14-18(25)24-10-6-7-11-24)23-19(22-17)15-8-4-3-5-9-15/h3-5,8-9H,6-7,10-14H2,1-2H3

InChI Key

UYCRZRCICVVGIC-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(CO1)C(=NC(=N2)C3=CC=CC=C3)SCC(=O)N4CCCC4)C

solubility

22.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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